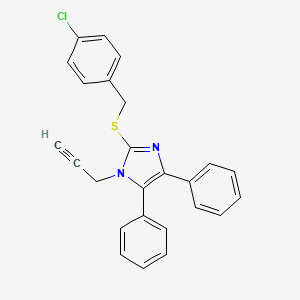

4-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide

Description

The compound 4-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide features a central imidazole ring substituted at positions 4 and 5 with phenyl groups, at position 1 with a propargyl (2-propynyl) group, and at position 2 with a sulfide-linked 4-chlorobenzyl moiety. This structure combines aromatic bulk (diphenyl), a reactive alkyne (propargyl), and an electron-withdrawing chlorobenzyl group, making it a candidate for diverse applications, including medicinal chemistry and materials science. Imidazole derivatives are widely studied for their biological activities, such as antiurease and antioxidant properties, as seen in structurally related compounds .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h1,3-16H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNVXIWYJVMYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide typically involves multiple steps:

Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of benzil with ammonium acetate and an appropriate aldehyde under reflux conditions.

Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where the imidazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically introduced through a nucleophilic substitution reaction, where the imidazole derivative is treated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage by reacting the intermediate compound with a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling the reactions can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfide group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced at various positions, such as the imidazole ring or the propynyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives, alkanes from the propynyl group.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The imidazole ring is a common pharmacophore in many bioactive compounds.

Medicine: Potential use in drug development due to its ability to interact with various biological targets. Studies may focus on its efficacy and safety as a therapeutic agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide depends on its interaction with molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The propynyl group may facilitate interactions with hydrophobic pockets in proteins, while the sulfide linkage can undergo redox reactions, influencing cellular redox states. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

The 4-chlorobenzyl group distinguishes the target compound from analogues with 4-fluorobenzyl or 4-methoxybenzyl substituents. For instance:

- 4-Fluorobenzyl sulfone (CAS 339277-79-1, ): Fluorine’s smaller size and strong electron-withdrawing nature may enhance metabolic stability compared to chlorine.

Electronic Effects :

| Substituent | Electronic Effect | Impact on Properties |

|---|---|---|

| 4-Cl | Withdrawing | Enhanced stability, reduced solubility |

| 4-F | Withdrawing | Improved metabolic resistance |

| 4-OMe | Donating | Increased polarity, higher solubility |

Sulfide vs. Sulfone Derivatives

The sulfide group in the target compound contrasts with sulfone analogues (e.g., 4-methoxybenzyl sulfone, ). Sulfones exhibit greater polarity due to the oxidized sulfur atom (SO₂ vs. S), leading to higher melting points and altered pharmacokinetic profiles. For example, the sulfone derivative in has a molecular weight of 442.5 g/mol, compared to the target compound’s calculated molecular weight of 419.0 g/mol (C₂₅H₂₃ClN₂S).

Imidazole Ring Substitutions

- Pyridyl Substituents : A related compound, 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole , replaces phenyl groups with pyridyl rings, introducing hydrogen-bonding capability and altering electronic properties.

- Hydroxypropyl Substituents : The compound 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid features a polar hydroxypropyl group, enhancing water solubility but reducing lipophilicity.

Structural Comparison Table :

Biological Activity

4-Chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide (CBDPI) is a heterocyclic compound featuring an imidazole ring that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of CBDPI is with a molar mass of approximately 414.95 g/mol. The compound is characterized by:

- Imidazole core : Known for interacting with various biological targets.

- Chlorobenzyl and diphenyl substitutions : These groups enhance its chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activities of CBDPI can be attributed to several mechanisms:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzymes, modulating their activity.

- Antimicrobial Properties : Studies suggest that CBDPI exhibits significant antimicrobial effects against various bacterial and fungal strains.

- Antiviral Activity : Compounds with similar structures have shown efficacy against viral infections, including those caused by HIV and Hepatitis viruses.

Antimicrobial Activity

Research indicates that CBDPI demonstrates potent antimicrobial activity. For instance, a study evaluating its efficacy against common pathogens revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These results indicate that CBDPI could be a promising candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of CBDPI has been explored through molecular docking studies and in vitro assays. Similar imidazole derivatives have shown the following:

- Inhibition of Viral Replication : Compounds analogous to CBDPI have demonstrated EC50 values ranging from 5 to 28 µM against respiratory syncytial virus (RSV) and other viral strains, suggesting that CBDPI may possess similar properties .

Case Studies and Research Findings

A comprehensive review highlighted the biological activities of imidazole derivatives, including CBDPI. Key findings include:

- Antioxidant Properties : A study reported that imidazole derivatives exhibited significant antioxidant activity, which is crucial for mitigating oxidative stress in cells .

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities of CBDPI to viral proteins, supporting its potential as an antiviral agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.